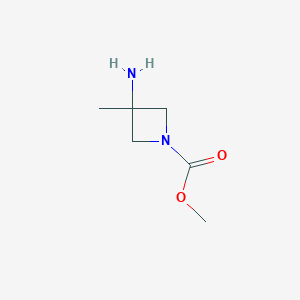
Methyl 3-amino-3-methyl-azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-3-methyl-azetidine-1-carboxylate: is a heterocyclic compound that features a four-membered azetidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-methyl-azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . These reactions are usually carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available starting materials and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-3-methyl-azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. These reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while nucleophilic substitution can introduce various functional groups into the azetidine ring .
Applications De Recherche Scientifique
Methyl 3-amino-3-methyl-azetidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of methyl 3-amino-3-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: Another azetidine derivative with similar structural features.
Azetidine-3-carboxylate: A simpler azetidine compound used in various synthetic applications.
Uniqueness
Methyl 3-amino-3-methyl-azetidine-1-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl 3-amino-3-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-6(7)3-8(4-6)5(9)10-2/h3-4,7H2,1-2H3 |
Clé InChI |
NCARJCUNQIWLJR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
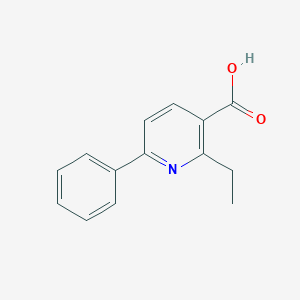
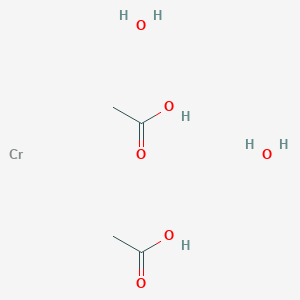
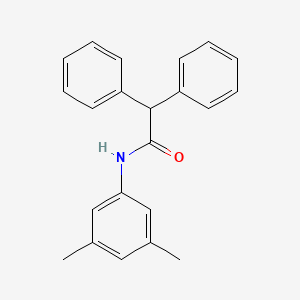
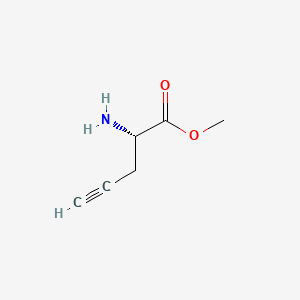
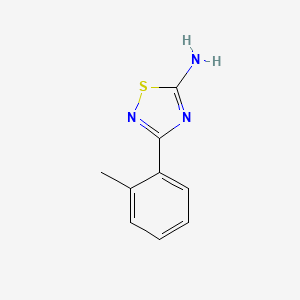
![1-Bromo-1H-benzo[d]imidazole](/img/structure/B12827410.png)
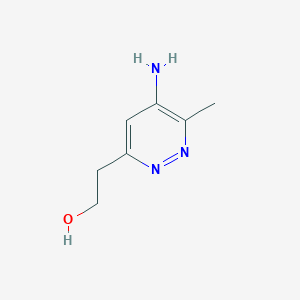
![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)


![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)

